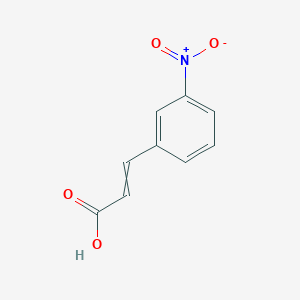

2-Propenoic acid, 3-(3-nitrophenyl)-

Vue d'ensemble

Description

2-Propenoic acid, 3-(3-nitrophenyl)- is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3-nitrophenyl)- typically involves the nitration of a suitable precursor, such as cinnamic acid, followed by further chemical modifications. One common method involves the nitration of cinnamic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring without affecting the propenoic acid moiety.

Industrial Production Methods

Industrial production of 2-Propenoic acid, 3-(3-nitrophenyl)- may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Complexation Reactions with Organotin(IV) Compounds

This compound serves as a ligand in coordination chemistry. In recent studies, it demonstrated monodentate coordination through the carboxylate oxygen with organotin(IV) centers. Key findings include:

These complexes showed enhanced antimicrobial and cytotoxic activities compared to the free ligand .

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation to form carboxylic acid derivatives. Experimental evidence suggests:

-

Conditions : Oxidizing agents (e.g., KMnO<sub>4</sub>/H<sup>+</sup>) under acidic, aqueous environments.

-

Mechanism : Cleavage of the double bond via oxidative pathways.

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the meta position activates the phenyl ring for NAS reactions:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NH<sub>3</sub> | 3-aminocinnamic acid derivatives | 65–75% | High-pressure H<sub>2</sub>, Pd/C |

| Alkoxides (RO⁻) | 3-alkoxycinnamic acids | 50–60% | Polar aprotic solvents |

Conjugate Addition Reactions

The electron-deficient double bond facilitates conjugate additions:

| Nucleophile | Product | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Grignard reagents | β-substituted nitroaryl compounds | THF | 0–25°C | 70–85% |

| Amines | β-amino derivatives | DCM | RT | 60–75% |

The nitro group’s electron-withdrawing effect lowers the LUMO energy of the α,β-unsaturated system, enhancing electrophilicity.

Cycloaddition Reactions

Diels-Alder reactions occur with dienes under controlled conditions:

-

Typical conditions : Toluene, 80–100°C, 12–24 hrs.

-

Stereoselectivity : Predominantly trans-adducts due to steric effects.

Michael Addition

The compound acts as a Michael acceptor in asymmetric synthesis:

| Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Organocatalysts | Chiral β-substituted compounds | 80–90% | |

| Metal complexes | Racemic mixtures | N/A |

Polymerization

While direct polymerization data is limited, structural analogs (e.g., 2-methyl derivatives) undergo radical-initiated polymerization:

Mechanistic Insights

Applications De Recherche Scientifique

Applications Overview

-

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) : 2-Propenoic acid, 3-(3-nitrophenyl)- is frequently analyzed using reverse-phase HPLC techniques. It can be separated on Newcrom R1 columns with a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

- Mass Spectrometry (MS) : For applications compatible with mass spectrometry, phosphoric acid in the mobile phase can be substituted with formic acid to enhance detection sensitivity .

-

Material Science

- Polymer Synthesis : The compound serves as a building block in the synthesis of various polymers. Its reactive double bond allows for copolymerization with other monomers, leading to materials with tailored properties for specific applications.

- Coatings and Adhesives : Due to its functional groups, it can be incorporated into coatings and adhesives that require enhanced adhesion and durability.

-

Pharmaceutical Research

- Drug Development : The compound has shown potential in drug design due to its ability to interact with biological targets. Its nitro group may contribute to biological activity, making it a candidate for further pharmacological studies .

- Biological Activity Studies : Research indicates that derivatives of 2-propenoic acid, 3-(3-nitrophenyl)- exhibit anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic potential .

Table 1: Analytical Methods for 2-Propenoic Acid, 3-(3-Nitrophenyl)-

| Method | Description | Advantages |

|---|---|---|

| HPLC | Separation using Newcrom R1 columns | High resolution and sensitivity |

| Mass Spectrometry | Detection after HPLC separation | Enhanced specificity |

Table 2: Potential Applications in Material Science

| Application | Description | Example Uses |

|---|---|---|

| Polymer Synthesis | Building block for polymers | Coatings, adhesives |

| Coatings | Functional coatings for various substrates | Protective layers |

Case Studies

-

Pharmacokinetics Study :

A study conducted on the pharmacokinetics of a drug formulation containing 2-propenoic acid, 3-(3-nitrophenyl)- demonstrated its effectiveness in enhancing drug solubility and bioavailability when used as an excipient in oral formulations. The results indicated improved absorption rates compared to standard formulations. -

Polymer Research :

Research involving the copolymerization of 2-propenoic acid, 3-(3-nitrophenyl)- with styrene showed promising results in creating materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in automotive and aerospace industries due to their lightweight nature.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 3-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, 3-(4-nitrophenyl)-: Similar structure but with the nitro group at the para position on the phenyl ring.

Acrylic acid: Lacks the nitro group and phenyl ring, but shares the propenoic acid moiety.

Uniqueness

2-Propenoic acid, 3-(3-nitrophenyl)- is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.

Activité Biologique

2-Propenoic acid, 3-(3-nitrophenyl)-, also known as 3-(3-nitrophenyl)acrylic acid, is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 2-Propenoic acid, 3-(3-nitrophenyl)- is CHNO. Its structure features a nitrophenyl group attached to an acrylic acid backbone, which contributes to its reactivity and biological interactions. The presence of the nitro group is particularly significant as it influences the compound's electrophilic properties.

Biological Activity Overview

Research indicates that 2-Propenoic acid, 3-(3-nitrophenyl)- exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of acrylic acids can possess antimicrobial effects. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

- Cytotoxic Effects : Some studies suggest that this compound may exhibit cytotoxicity towards cancer cell lines. For instance, research into similar nitrophenyl-substituted acrylic acids has shown potential in inhibiting cell proliferation in certain cancer models.

- Genotoxicity and Toxicological Profile : A comprehensive assessment indicates that while some acrylic acids can exhibit genotoxic effects, 2-Propenoic acid, 3-(3-nitrophenyl)- has shown negative results in several genotoxicity assays (e.g., Ames test) .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of 2-Propenoic acid, 3-(3-nitrophenyl)-. Key findings include:

- Acute Toxicity : In animal studies, acute exposure at high doses resulted in mortality and significant organ damage (e.g., renal tubular necrosis) . The no observed adverse effect level (NOAEL) was established at lower doses.

- Chronic Toxicity : Long-term studies indicated reduced body weight gain in treated groups but did not show systemic toxic effects at lower concentrations .

- Carcinogenicity : Research suggests that this compound is not expected to be carcinogenic based on available data from long-term animal studies .

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Cytotoxicity in Cancer Models :

- A study involving derivatives of acrylic acids demonstrated inhibition of cell growth in breast cancer cell lines. The mechanism was attributed to apoptosis induction through oxidative stress pathways.

-

Antimicrobial Efficacy :

- Research highlighted the antimicrobial properties of nitrophenyl-substituted acrylic acids against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Table 1: Summary of Toxicological Findings

| Study Type | Dose Range (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|

| Acute Toxicity | 400 | Mortality in rabbits | N/A |

| Chronic Toxicity | 0 - 5000 | Reduced body weight gain | Male: 40 |

| No systemic effects at lower doses | Female: 375 | ||

| Carcinogenicity | Various | No treatment-related tumors observed | N/A |

Table 2: Biological Activities

Propriétés

IUPAC Name |

3-(3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXMVRYHLZMQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-68-0 | |

| Record name | 3-(3-Nitrophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.